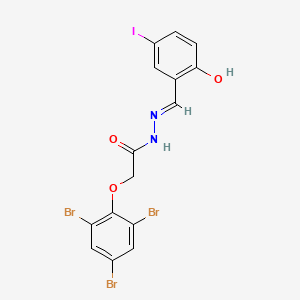
N'-(2-hydroxy-5-iodobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2-hydroxy-5-iodobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide, also known as HIBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HIBA is a hydrazone derivative that contains both iodine and bromine atoms, making it a unique and valuable compound for research purposes.
Mechanism of Action
The mechanism of action of N'-(2-hydroxy-5-iodobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide is not fully understood, but it is believed to act by binding to specific targets in cells and inducing changes in cellular processes. In the case of its use as a fluorescent probe, this compound binds to copper ions and produces a fluorescent signal that can be detected.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In addition to its potential as an anticancer agent, this compound has also been investigated for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines in cells, suggesting that it may have potential for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of N'-(2-hydroxy-5-iodobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide is its unique chemical structure, which makes it a valuable compound for research purposes. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research involving N'-(2-hydroxy-5-iodobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide. One area of interest is its potential as an anticancer agent, and further studies are needed to investigate its mechanism of action and efficacy in different cancer types. Additionally, this compound may have potential for use in the development of new fluorescent probes for the detection of other metal ions in biological systems. Further research is also needed to investigate its potential as an anti-inflammatory agent and its potential for the treatment of inflammatory diseases.
In conclusion, this compound is a unique and valuable compound that has shown potential for use in various scientific research applications. Its potential as an anticancer agent, fluorescent probe, and anti-inflammatory agent makes it an area of interest for future research.
Synthesis Methods
The synthesis of N'-(2-hydroxy-5-iodobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide involves the reaction of 2-hydroxy-5-iodobenzaldehyde with 2-(2,4,6-tribromophenoxy)acetic acid hydrazide in the presence of a base. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Scientific Research Applications
N'-(2-hydroxy-5-iodobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide has shown potential for use in various scientific research applications. One of its main uses is as a fluorescent probe for the detection of copper ions in biological systems. This compound has also been investigated for its potential as an anticancer agent, as it has been shown to induce apoptotic cell death in cancer cells.
properties
IUPAC Name |
N-[(E)-(2-hydroxy-5-iodophenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br3IN2O3/c16-9-4-11(17)15(12(18)5-9)24-7-14(23)21-20-6-8-3-10(19)1-2-13(8)22/h1-6,22H,7H2,(H,21,23)/b20-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTYQAAHTXFTBJ-CGOBSMCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1I)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br3IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-dimethyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B6031084.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-methyl-3-furamide](/img/structure/B6031087.png)
![1-[2-(3-chlorophenyl)ethyl]-4-[(3-hydroxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6031088.png)
![ethyl 4-[1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6031091.png)

![4-{[bis(2-chloroethyl)amino]sulfonyl}-N-(2-cyano-4,5-dimethoxyphenyl)benzamide](/img/structure/B6031102.png)
![2-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}pyrazine](/img/structure/B6031106.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B6031129.png)


![methyl N-[(1-phenylcyclopentyl)methyl]-beta-alaninate hydrochloride](/img/structure/B6031155.png)
![5-(4-fluorophenyl)-3-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6031170.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6031175.png)